L-Alanine, N-2-pyridinyl-(9CI)

Description

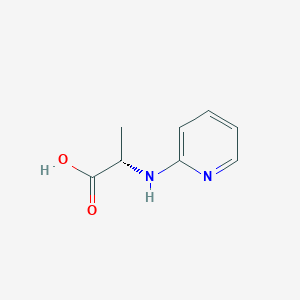

Structure

2D Structure

Properties

CAS No. |

122109-61-9 |

|---|---|

Molecular Formula |

C8H10N2O2 |

Molecular Weight |

166.18 g/mol |

IUPAC Name |

(2S)-2-(pyridin-2-ylamino)propanoic acid |

InChI |

InChI=1S/C8H10N2O2/c1-6(8(11)12)10-7-4-2-3-5-9-7/h2-6H,1H3,(H,9,10)(H,11,12)/t6-/m0/s1 |

InChI Key |

CNMAQBJBWQQZFZ-LURJTMIESA-N |

SMILES |

CC(C(=O)O)NC1=CC=CC=N1 |

Isomeric SMILES |

C[C@@H](C(=O)O)NC1=CC=CC=N1 |

Canonical SMILES |

CC(C(=O)O)NC1=CC=CC=N1 |

Synonyms |

L-Alanine, N-2-pyridinyl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2 Pyridylmethyl L Alanine

Synthetic Routes to the N-(2-pyridylmethyl)-L-Alanine Ligand

The preparation of N-(2-pyridylmethyl)-L-alanine can be achieved through several methodologies, with the most common being the formation of a Schiff base followed by reduction. Chemoenzymatic and other alternative approaches for related derivatives also provide valuable insights into its synthesis.

The most prevalent method for synthesizing N-(2-pyridylmethyl)-L-alanine involves a two-step process starting with the condensation of L-alanine and pyridine-2-carboxaldehyde to form a Schiff base, which is then reduced to yield the final product. This ligand is often referred to as a reduced Schiff base ligand. semanticscholar.orgscirp.org The reduction of the imine bond (-C=N-) in the Schiff base to an amine bond (-CH-NH-) imparts greater flexibility and stability to the resulting ligand, making it a strong coordinating agent. semanticscholar.org

The general synthetic scheme is as follows:

Schiff Base Formation: L-alanine is reacted with pyridine-2-carboxaldehyde in a suitable solvent, often with mild heating, to form the corresponding imine (Schiff base).

Reduction: The resulting Schiff base is then reduced, typically using a reducing agent such as sodium borohydride (B1222165) (NaBH₄), to yield N-(2-pyridylmethyl)-L-alanine.

This methodology has been successfully employed in the synthesis of various metal complexes where N-(2-pyridylmethyl)-L-alanine acts as a tridentate ligand, coordinating through the pyridine (B92270) nitrogen, the secondary amine nitrogen, and a carboxylate oxygen. semanticscholar.orgresearchgate.net

Table 1: Selected Metal Complexes Synthesized Using N-(2-pyridylmethyl)-L-alanine Derived from Schiff Base Reduction

| Complex | Metal Ion | Coordination Geometry | Reference |

|---|---|---|---|

| [Co(L)₂]SCN | Co(III) | Pseudo-octahedral | semanticscholar.org |

| [Ni(L-pyala)₂]·4H₂O | Ni(II) | Distorted octahedral | scirp.org |

| [Zn(Pyala)SCN] | Zn(II) | Polymeric | researchgate.net |

L = N-(2-pyridylmethyl)-L-alanine

Chemoenzymatic methods offer an alternative route to enantiomerically pure pyridylalanine derivatives. researchgate.net While not directly detailing the synthesis of N-(2-pyridylmethyl)-L-alanine, these strategies are highly relevant. One such approach involves the use of α-chymotrypsin for the stereoselective synthesis of 2-, 3-, and 4-pyridylalanine (pya). researchgate.net

Two primary chemoenzymatic strategies have been explored:

Via oxazolone (B7731731) derivatives: This method is recommended for 3- and 4-pya stereoselective syntheses. researchgate.net

Via acetamidomalonate derivatives: This pathway is applicable for the synthesis of all three regioisomers of pyridylalanine. researchgate.net

These enzymatic resolutions are crucial for obtaining high enantiomeric purity, which is essential for applications in pharmaceuticals and asymmetric catalysis.

Research into the synthesis of alanine (B10760859) derivatives is extensive, with various methods being developed to introduce different functional groups. For instance, palladium-catalyzed cross-coupling reactions have been utilized for the synthesis of (Purin-6-yl)alanines. nih.gov This involves the reaction of protected iodozincalanines with 6-iodopurines. nih.gov

Another approach involves the C–H functionalization of alanine derivatives. Baudoin and co-workers have reported the palladium-catalyzed β-arylation of N-dibenzyl protected alanine methyl ester with various (hetero)aryl bromides, which could be adapted for the synthesis of pyridylalanine derivatives. acs.org

Furthermore, the synthesis of diazoketone analogs of N-phthaloyl-DL-alanine has been investigated, involving the activation of the carboxyl group and reaction with diazomethane. nih.gov These alternative methods highlight the versatility of synthetic strategies available for modifying the alanine scaffold.

Derivatization and Functionalization Strategies

The functionalization of N-(2-pyridylmethyl)-L-alanine is crucial for its incorporation into larger molecules like peptides or for modifying its properties as a ligand. Key strategies include N-protection and acylation.

In peptide synthesis, the protection of the α-amino group is a fundamental step to prevent unwanted side reactions during coupling. peptide.combiosynth.com For alanine derivatives, including those with pyridyl groups, common N-protecting groups are t-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). peptide.combiosynth.commedchemexpress.com

The strategic use of these protecting groups allows for the selective deprotection and subsequent elongation of peptide chains containing N-(2-pyridylmethyl)-L-alanine.

N-acylation is a common transformation for amino acids and their derivatives. Studies on the N-acylation of phenylalanine with 2-thiophenecarbonyl chloride have demonstrated a straightforward method for introducing an acyl group. researchgate.net This type of reaction can be applied to the secondary amine of N-(2-pyridylmethyl)-L-alanine to synthesize a variety of amides.

The resulting N-acyl pyridylalanine derivatives can exhibit interesting chemical and biological properties. For example, pyridylalanine-peptide catalyzed enantioselective additions to N-acyl imines have been shown to proceed via an "aza-Morita-Baylis-Hillman" mechanism. nih.gov This highlights the potential of acylated pyridylalanine derivatives to act as catalysts or participate in complex organic reactions.

Conjugation with Natural Compounds and Other Chemical Entities

The unique structural features of N-(2-pyridinylmethyl)-L-alanine, combining a natural amino acid with a pyridinyl moiety, make it a versatile building block for conjugation with a variety of molecules. These conjugations can impart new functionalities, alter biological activity, or create complex supramolecular structures.

A significant area of application is in the formation of metal complexes. The tridentate nature of the N-(2-pyridinylmethyl)-L-alanine ligand allows it to form stable complexes with various transition metals, including nickel(II) and cobalt(III). scirp.orgsemanticscholar.org These coordination compounds are of interest for their diverse structural architectures, such as monomeric, oligomeric, and multidimensional frameworks. scirp.org The inherent chirality of the L-alanine backbone in these complexes is of particular importance, as it can influence the geometry and properties of the resulting metal-organic frameworks. scirp.orgsemanticscholar.org For instance, a novel chiral Nickel(II) complex, [Ni(II)(L-pyala)₂]·4H₂O, crystallizes in a chiral space group and exhibits photoluminescent properties. scirp.org Similarly, a Cobalt(III) complex, [Co(L)₂)]SCN, where L is N-(2-pyridinylmethyl)-L-alanine, forms a pseudo-octahedral geometry with two ligands coordinating to the metal center. semanticscholar.org

Beyond metal coordination, the pyridyl-alanine (PAL) scaffold is utilized in peptide chemistry. A novel method for chemoselective peptide conjugation involves the late-stage N-alkylation of the pyridyl-alanine residue within a peptide sequence. nih.gov This approach, termed NAP (N-alkylation of Pyridyl-alanine), allows for the construction of functionally diverse and stable N-alkylated peptide conjugates. nih.govresearchgate.net This technique has been successfully applied in both solution and solid-phase synthesis. nih.gov A notable application of this methodology was demonstrated by enhancing the antiproliferative activity of a p53 peptide (an MDM2 inhibitor) by conjugating it with an RGD peptide, which is a selective integrin binder. nih.govresearchgate.net This strategy highlights the potential for creating targeted therapeutics by combining the functionalities of different peptide motifs.

Chemical Derivatization for Enhanced Analytical Detection and Chiral Resolution

Chemical derivatization is a crucial strategy for improving the analytical detection and enabling the chiral separation of amino acids like N-(2-pyridinylmethyl)-L-alanine. By introducing specific chemical tags, properties such as UV absorbance, fluorescence, or mass spectrometric ionization efficiency can be significantly enhanced. Furthermore, the use of chiral derivatizing agents converts enantiomers into diastereomers, which can then be separated using standard chromatographic techniques.

Several reagents are widely employed for the derivatization of amino acids, and these methods are applicable to N-(2-pyridinylmethyl)-L-alanine. One of the most well-known is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent. nih.govbiorxiv.orgspringernature.com Derivatization with FDAA involves a nucleophilic aromatic substitution where the amino group of the analyte reacts to form diastereomeric adducts. nih.govbiorxiv.orgnih.gov These derivatives exhibit strong UV absorbance around 340 nm, facilitating their detection. nih.gov This method has been successfully used for the chiral separation of a wide range of proteinogenic and unusual amino acids by reversed-phase high-performance liquid chromatography (HPLC). nih.govspringernature.comnih.gov

Other chiral derivatizing agents that have proven effective for the analysis of amino acids include:

2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): This reagent reacts with the amino group to form diastereomeric thiourea (B124793) derivatives, which can be separated by HPLC. nih.gov

(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE): This agent is also used for the precolumn derivatization of amino acids to facilitate their chiral separation. nih.gov

o-phthalaldehyde/isobutyryl-L-cysteine (OPA-IBLC): This combination of reagents is used to form fluorescent diastereomeric isoindoles, enabling sensitive detection by fluorescence detectors. nih.gov

The choice of derivatizing agent can impact the sensitivity and selectivity of the analysis. For instance, while FDAA generally provides high enantioselectivity, other reagents might offer better sensitivity for specific applications. nih.gov

The following table summarizes various chiral derivatizing agents and their applications in the analysis of amino acids, which are methodologies applicable to N-(2-pyridinylmethyl)-L-alanine.

| Derivatizing Agent | Abbreviation | Functional Group Targeted | Detection Method | Application |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Primary and secondary amines, thiols, aromatic alcohols | UV (340 nm), Mass Spectrometry | Chiral separation of amino acids |

| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Primary and secondary amines | UV, Mass Spectrometry | Chiral separation of amino acids |

| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Primary and secondary amines | UV, Mass Spectrometry | Chiral separation of amino acids |

| o-phthalaldehyde/isobutyryl-L-cysteine | OPA-IBLC | Primary amines | Fluorescence | Chiral separation and sensitive detection of amino acids |

These derivatization strategies are instrumental in overcoming challenges associated with the analysis of chiral compounds in complex matrices, enabling accurate quantification and stereochemical assignment.

Structural Elucidation and Advanced Spectroscopic Characterization

Crystallographic Analysis

Crystallographic techniques are indispensable for determining the exact solid-state structure of a molecule. Through methods like X-ray diffraction, it is possible to map atomic positions, understand intermolecular interactions, and identify different crystalline forms.

L-alanine itself crystallizes in the orthorhombic space group P2₁2₁2₁ researchgate.netdesy.de. The structure is characterized by a zwitterionic form, where the amino group is protonated (-NH₃⁺) and the carboxyl group is deprotonated (-COO⁻). This charge separation facilitates a robust network of hydrogen bonds that define the crystal lattice desy.de.

In a related nickel(II) complex of N-(2-pyridylmethyl)-L-alanine, the ligand coordinates to the metal center, adopting a distorted octahedral geometry scirp.org. This demonstrates the capability of the pyridyl and alanine (B10760859) moieties to engage in metal coordination. For the free N-(2-pyridyl)-L-alanine ligand, it is anticipated that the molecule would crystallize in a non-centrosymmetric space group, a common feature for chiral amino acid derivatives mdpi.comresearchgate.net. The final solid-state structure would be a balance between the formation of strong hydrogen bonds involving the carboxylic acid and the secondary amine, and the steric and electronic influences of the pyridyl ring.

Table 1: Crystallographic Data for L-Alanine

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | desy.de |

| Space Group | P2₁2₁2₁ | researchgate.netdesy.de |

| a (Å) | 6.032(1) | desy.de |

| b (Å) | 12.343(1) | desy.de |

This table presents data for the parent L-alanine crystal structure as a reference.

Supramolecular chemistry involves the study of interactions between molecules. In the solid state of N-(2-pyridyl)-L-alanine, these non-covalent interactions dictate the crystal packing. The primary interactions expected are hydrogen bonds and π-π stacking.

Hydrogen Bonding: The molecule contains hydrogen bond donors (the carboxylic acid -OH and the secondary amine N-H) and acceptors (the carboxylic oxygen, the secondary amine nitrogen, and the pyridyl nitrogen). This would likely result in the formation of extensive hydrogen-bonding networks, similar to those seen in other amino acids and their derivatives, which are crucial for the stability of the crystal lattice bath.ac.uknih.gov.

The interplay between the robust hydrogen bonding of the alanine portion and the potential π-π interactions of the pyridyl group would lead to complex and fascinating three-dimensional packing motifs.

Powder X-ray diffraction (PXRD) is a key technique for analyzing crystalline materials, particularly for identifying different polymorphic forms and confirming the crystal system. Polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon in amino acids like L-phenylalanine nih.gov.

A PXRD pattern for N-(2-pyridyl)-L-alanine would consist of a series of diffraction peaks at specific 2θ angles, which serve as a unique fingerprint for its crystal structure. Analysis of these peak positions and intensities allows for the determination of the unit cell parameters usm.my. While a specific PXRD pattern for N-(2-pyridyl)-L-alanine is not available, studies on L-alanine have used this technique to confirm its orthorhombic crystal system researchgate.netdesy.de. Any deviation from a standard pattern upon different crystallization conditions would suggest the presence of polymorphism, a critical factor in materials science.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing detailed information about its functional groups and bonding arrangements.

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups within a molecule nih.govnsf.gov. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to specific vibrational modes like stretching and bending nih.gov.

For N-(2-pyridyl)-L-alanine, the FTIR spectrum would be expected to display characteristic absorption bands for the N-H group, the C=O of the carboxylic acid, the C-N bond, and the aromatic C=C and C-H bonds of the pyridine (B92270) ring. By comparing the spectrum to that of pure L-alanine chemicalbook.comresearchgate.net, shifts in the positions of the amine and carboxylate bands can be attributed to the influence of the N-pyridinyl substituent. The coordination of the ligand to a metal ion, as seen in related complexes, would cause significant shifts in these vibrational frequencies, particularly those of the carboxylate and pyridyl nitrogen groups, providing evidence of the coordination mode researchgate.netresearchgate.net.

Table 2: Expected Characteristic FTIR Absorption Bands for N-(2-pyridyl)-L-alanine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Secondary Amine) | Stretching | 3500 - 3300 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| C=C, C=N (Aromatic Ring) | Stretching | 1600 - 1450 |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 |

This table is predictive, based on standard infrared correlation charts and data from related compounds like L-alanine and pyridine.

Electronic Spectroscopy

Electronic spectroscopy, primarily UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from lower energy orbitals to higher energy orbitals. The wavelengths of absorption are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For N-(2-pyridyl)-L-alanine, the primary chromophore is the pyridine ring. L-alanine itself does not show significant absorption in the near-UV or visible range ijsr.netnist.gov. Pyridine, however, exhibits characteristic absorption bands in the UV region due to π → π* and n → π* electronic transitions nist.gov. Therefore, the UV-Visible spectrum of N-(2-pyridyl)-L-alanine is expected to be dominated by the absorptions of the pyridinyl moiety. The exact position and intensity of these absorption maxima can be influenced by the solvent and the substitution on the pyridine ring. Studies on related compounds show that complexation or changes in the chemical environment can lead to shifts in these absorption bands scirp.orgresearchgate.net.

An article on the chemical compound "L-Alanine, N-2-pyridinyl-(9CI)" with the specified detailed analytical data cannot be generated.

Extensive searches for scientific literature containing the experimental data required for the specified outline—including Ultraviolet-Visible (UV-Vis) Spectroscopy, Thermogravimetric Analysis (TGA), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry—did not yield specific results for the compound "L-Alanine, N-2-pyridinyl-(9CI)".

The available research data pertains to related but structurally distinct isomers and derivatives, such as 3-(2-pyridyl)-L-alanine and N-(2-pyridinyl)-β-alanine. Adhering to the strict instructional constraint to focus solely on "L-Alanine, N-2-pyridinyl-(9CI)" and not introduce information on other compounds prevents the creation of a scientifically accurate and relevant article as requested.

Coordination Chemistry of N 2 Pyridylmethyl L Alanine

Ligand Properties and Coordination Modes

N-(2-pyridylmethyl)-L-alanine (Hpyala) is a versatile ligand that typically coordinates to metal ions in a tridentate fashion. Its structure incorporates three distinct donor sites: the nitrogen atom of the pyridyl ring, the secondary amine nitrogen, and one of the oxygen atoms from the carboxylate group of the L-alanine moiety.

The N-(2-pyridylmethyl)-L-alanine ligand is classified as a reduced Schiff base. The reduction of the imine (-C=N-) bond to an amine (-CH2-NH-) bond introduces significant conformational flexibility into the ligand's backbone. This flexibility allows the ligand to form stable five- and six-membered chelate rings upon coordination with a metal ion, a key factor in the stability of the resulting complexes. The ligand typically acts as a tridentate N,N,O-donor, binding to a metal center through the pyridyl nitrogen, the secondary amine nitrogen, and a carboxylate oxygen. This binding mode results in the formation of two stable chelate rings, which enhances the thermodynamic stability of the metal complexes. In some cases, the carboxylate group can also bridge between two metal centers, leading to the formation of coordination polymers.

Synthesis and Characterization of Specific Metal Complexes

The versatile coordination behavior of N-(2-pyridylmethyl)-L-alanine has been exploited to synthesize a variety of metal complexes with diverse nuclearities, geometries, and properties.

Novel chiral Nickel(II) complexes with N-(2-pyridylmethyl)-L-alanine have been prepared and characterized. A common synthetic route involves the reaction of the ligand with a Ni(II) salt in a suitable solvent. The resulting complex, often formulated as [Ni(pyala)₂]·nH₂O, features a Ni(II) center coordinated by two tridentate ligands. Single-crystal X-ray diffraction studies have revealed that the nickel(II) center typically adopts a distorted octahedral geometry. In this arrangement, each ligand coordinates to the metal in a meridional fashion. The structural diversity in these complexes can arise from variations in the number of lattice water molecules, which can be influenced by experimental conditions such as pH. These water molecules can play a crucial role in the formation of supramolecular structures through hydrogen bonding.

Table 1: Selected Crystallographic Data for a [Ni(L-pyala)₂]·4H₂O Complex

| Parameter | Value |

| Chemical Formula | C₂₀H₃₂N₄NiO₈ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.077(2) |

| b (Å) | 15.631(4) |

| c (Å) | 19.167(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2420.5(11) |

| Z | 4 |

Cobalt(III) complexes of N-(2-pyridylmethyl)-L-alanine have been synthesized, particularly as isothiocyanate derivatives. The reaction of a Co(II) salt with the ligand in the presence of ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) typically leads to the in-situ oxidation of Co(II) to Co(III). semanticscholar.orgresearchgate.net The resulting complex, [Co(L)₂]SCN, is monomeric, with the Cobalt(III) ion in a pseudo-octahedral coordination environment. semanticscholar.org In this structure, two deprotonated ligands coordinate to the cobalt center. The thiocyanate anion does not coordinate directly to the metal but acts as a counter-ion. A key feature of these complexes is the formation of extensive supramolecular networks through intermolecular hydrogen bonding. semanticscholar.org These interactions occur between the amine hydrogen atoms, the carboxylate oxygen atoms, and the nitrogen atom of the thiocyanate anion, linking adjacent monomeric units into a higher-dimensional structure. semanticscholar.org

Table 2: Synthesis Details for [Co(L)₂]SCN Complex semanticscholar.org

| Reactant | Molar Ratio |

| Co(OOCH₃)₂·H₂O | 1 mmol |

| N-(2-pyridylmethyl)-(L)-alanine (L) | 2 mmol |

| NH₄SCN | 2 mmol |

N-(2-pyridylmethyl)-L-alanine and its derivatives readily form complexes with a wide range of other transition metal ions. The stability constants for complexes with a related ligand, N-(2-pyridylmethyl)iminodiacetic acid, have been reported for numerous divalent metal ions, including Mn(II), Fe(II), Co(II), Cu(II), Zn(II), and Cd(II), indicating a strong tendency to form stable chelates. giqimo.com Coordination compounds of these metals often exhibit diverse structural motifs, including the formation of one-dimensional (1D) coordination polymers. For example, Cu(II) and Zn(II) complexes have been shown to form 1D polymeric chains where the ligand and/or an ancillary ligand bridge the metal centers. The specific structure is often influenced by the choice of the counter-anion and the solvent used during synthesis. The coordination chemistry of these metals with ligands containing aminopyridine and isothiocyanate groups is well-established, suggesting a rich potential for forming mixed-ligand complexes with N-(2-pyridylmethyl)-L-alanine. nih.gov

Compound Name Table

| Abbreviation/Common Name | Chemical Name |

| Hpyala | L-Alanine, N-2-pyridinyl-(9CI) |

| Ni(II) | Nickel(II) |

| Co(II) | Cobalt(II) |

| Co(III) | Cobalt(III) |

| Cu(II) | Copper(II) |

| Zn(II) | Zinc(II) |

| Mn(II) | Manganese(II) |

| Fe(II) | Iron(II) |

| Cd(II) | Cadmium(II) |

| NH₄SCN | Ammonium thiocyanate |

| [Ni(pyala)₂]·nH₂O | bis(N-(2-pyridylmethyl)-L-alaninato)nickel(II) hydrate |

| [Co(L)₂]SCN | bis(N-(2-pyridylmethyl)-L-alaninato)cobalt(III) thiocyanate |

| N-(2-pyridylmethyl)iminodiacetic acid | N,N-bis(carboxymethyl)-2-(aminomethyl)pyridine |

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes containing N-(2-pyridylmethyl)-L-alanine are dictated by the nature of the central metal ion and the coordination geometry it adopts. Spectroscopic and magnetic susceptibility studies provide valuable insights into the d-orbital splitting and the spin state of the metal centers within these complexes.

For instance, a novel chiral Nickel(II) complex, [Ni(II)(L-pyala)₂]·4H₂O, where L-Hpyala is N-(2-pyridylmethyl)-L-alanine, exhibits a distorted octahedral geometry. The UV-visible spectrum of this complex displays a weak broad absorption band in the range of 488–614 nm, which is attributed to the spin-allowed d-d transition (³A₂g → ³T₂g(F)), characteristic of an octahedral Ni(II) center. Additionally, a higher energy transition band observed between 320–331 nm is assigned to a metal-to-ligand charge transfer (MLCT) transition researchgate.net. The photoluminescent properties of this Ni(II) complex suggest potential applications in photoactive materials researchgate.net. While specific magnetic moment values for this Ni(II) complex are not detailed in the available literature, octahedral Ni(II) complexes are generally expected to exhibit paramagnetic behavior with magnetic moments higher than the spin-only value of 2.83 B.M. due to orbital contributions semanticscholar.org.

In the case of Cobalt complexes, a Co(III) isothiocyanate complex with N-(2-pyridylmethyl)-L-alanine, [Co(L)₂)]SCN, has been synthesized and characterized. This complex adopts a pseudo-octahedral geometry semanticscholar.org. Its UV-Visible spectrum shows two distinct peaks at 362 nm and 497 nm, which are attributed to spin-allowed d-d transitions semanticscholar.org. For a d⁶ system like Co(III) in an octahedral field, these transitions are typically assigned to ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g semanticscholar.org. As a low-spin d⁶ complex, it is expected to be diamagnetic. High-spin octahedral Co(II) complexes, in contrast, typically exhibit magnetic moments in the range of 4.6-5.3 B.M., indicating a significant orbital contribution neliti.com.

The following table summarizes the available electronic spectral data for metal complexes of N-(2-pyridylmethyl)-L-alanine.

| Metal Ion | Complex | λmax (nm) | Assignment | Geometry |

| Ni(II) | [Ni(L-pyala)₂]·4H₂O | 488-614 | ³A₂g → ³T₂g(F) | Distorted Octahedral |

| 320-331 | MLCT | |||

| Co(III) | [Co(L)₂)]SCN | 497 | ¹A₁g → ¹T₁g | Pseudo-octahedral |

| 362 | ¹A₁g → ¹T₂g |

Influence of Synthesis Conditions on Complex Stereochemistry and Crystal Water Content

The stereochemistry and the presence of lattice water molecules in the crystal structure of metal complexes with N-(2-pyridylmethyl)-L-alanine can be significantly influenced by the synthesis conditions, such as pH, solvent, and temperature. These parameters can direct the self-assembly process, leading to the formation of different isomers or solvates.

A notable example of this influence is observed in the synthesis of a Nickel(II) complex with N-(2-pyridylmethyl)-L-alanine. It has been reported that a modification of the experimental conditions, specifically a change in pH, results in structural diversity concerning the number of lattice water molecules researchgate.net. This variation in crystal water content, in turn, affects the supramolecular structure in the solid state. This highlights the crucial role of pH in controlling the hydration and, consequently, the crystal packing of these complexes. The pH of the reaction medium can influence the protonation state of the ligand's carboxylate and amino groups, which can affect its coordination mode and the formation of hydrogen bonding networks that accommodate water molecules.

The choice of solvent is another critical factor that can impact the final structure of the complex. Solvents can influence the solubility of the reactants, the kinetics of complex formation, and can also be incorporated into the crystal lattice. While specific studies on the effect of different solvents on the stereochemistry of N-(2-pyridylmethyl)-L-alanine complexes are not extensively detailed, the general principles of coordination chemistry suggest that solvent polarity and coordinating ability can play a significant role. For instance, coordinating solvents may compete with the ligand for binding sites on the metal ion, potentially leading to different isomers or solvated species. The use of different solvents or solvent mixtures can alter the crystallization pathway, favoring the formation of one stereoisomer over another. For example, in related systems, the solvent has been shown to have a significant effect on the crystal morphology of amino acids like DL-alanine uvt.ro.

Furthermore, the inherent chirality of the L-alanine moiety in N-(2-pyridylmethyl)-L-alanine provides the potential for the formation of various diastereomers when coordinated to a metal center. The synthesis of a cobalt complex with a different chiral ligand has demonstrated that highly stereoselective reactions are possible, yielding a high ratio of specific diastereoisomers nih.gov. While not directly involving N-(2-pyridylmethyl)-L-alanine, this illustrates the principle that synthesis conditions can be tuned to control the stereochemical outcome of the complexation reaction. The temperature of the reaction can also affect the thermodynamic and kinetic control of the product formation, potentially influencing the ratio of different isomers.

The following table summarizes the influence of synthesis conditions on the structural features of N-(2-pyridylmethyl)-L-alanine metal complexes.

| Synthesis Condition | Influence | Observed Effect |

| pH | Affects the protonation state of the ligand and hydrogen bonding networks. | Variation in the number of crystal water molecules in a Ni(II) complex, leading to structural diversity. |

| Solvent | Can influence solubility, reaction kinetics, and may be incorporated into the crystal lattice. | Can affect crystal morphology and potentially the stereochemical outcome of the complexation. |

| Temperature | Can influence the thermodynamic versus kinetic control of the reaction. | May affect the ratio of isomers formed. |

Biochemical and Biological Research Perspectives

Role as a Chiral Amino Acid Derivative in Biochemical Contexts

The chirality of amino acids is a fundamental principle in biochemistry, dictating the specificity of molecular interactions. L-amino acids are the canonical building blocks of proteins, and their stereochemistry is crucial for the proper folding and function of these macromolecules. The introduction of a pyridinyl group at the nitrogen atom of L-alanine creates a chiral derivative with distinct steric and electronic properties.

In biochemical contexts, the L-configuration of "L-Alanine, N-2-pyridinyl-(9CI)" is expected to be a key determinant of its biological activity. Enzymes and receptors in biological systems are themselves chiral and have evolved to recognize and interact with specific stereoisomers of substrates and ligands. nih.govacs.org Therefore, the "L-" form of this compound will likely exhibit different biological effects compared to its "D-" counterpart. This stereoselectivity is a critical consideration in the design and development of bioactive molecules. The absolute configuration of chiral molecules dictates their biological roles, with living systems often showing a strong preference for one enantiomer over the other. nih.govacs.org

The incorporation of the pyridinyl moiety introduces a heterocyclic aromatic system, which can engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, that are not possible with the parent L-alanine. These interactions can influence how the molecule is recognized and processed within a biological environment.

Interaction with Biological Macromolecules (e.g., Enzymes, Receptors)

The unique structure of "L-Alanine, N-2-pyridinyl-(9CI)" suggests that it can interact with a variety of biological macromolecules, including enzymes and receptors. The pyridine (B92270) nitrogen atom can act as a hydrogen bond acceptor, a feature that plays a crucial role in the pharmacological profile of many drugs containing this heterocycle. nih.gov

A notable example of the interaction of pyridyl-alanine derivatives with receptors is seen in the context of somatostatin (B550006) receptor subtype 2 (SST2) antagonists. Research on radiolabeled somatostatin antagonists has shown that the substitution of an amino acid at a specific position with pyridylalanine (Pal) regioisomers, including 2-pyridylalanine (2Pal), significantly influences the binding affinity and receptor subtype specificity. nih.gov In one study, the synthesis of a DOTA-[2Pal3]-LM3 antagonist resulted in two diastereomers. The L-2-pyridylalanine derivative demonstrated receptor recognition and affinity, whereas the D-2-pyridylalanine derivative did not, highlighting the critical role of stereochemistry in receptor binding. nih.gov

The binding affinities of these pyridylalanine-containing antagonists were found to be in the low nanomolar range, indicating a strong interaction with the SST2 receptor. nih.gov This demonstrates that the incorporation of a pyridinyl group can modulate the interaction with a G-protein coupled receptor, a large and important family of drug targets.

| Radioligand | KD (nM) |

|---|---|

| [177Lu]Lu-DOTA-LM3 | 0.09 ± 0.02 |

| [177Lu]Lu-DOTA-[l2Pal3]-LM3 | 0.18 ± 0.02 |

Applications as a Building Block in Peptide and Peptidomimetic Synthesis

"L-Alanine, N-2-pyridinyl-(9CI)" and its isomers are valuable building blocks in the synthesis of peptides and peptidomimetics. The incorporation of such non-natural amino acids can confer desirable properties to the resulting peptides, such as enhanced stability, increased solubility, and modified biological activity. nih.gov

Pyridyl-alanine has been used as a surrogate for natural aromatic amino acids in peptide structural optimization. For instance, the incorporation of 3- and 4-pyridyl-alanine into glucagon (B607659) analogues led to enhanced aqueous solubility and stability at neutral pH while maintaining biological properties. nih.gov This highlights the potential of pyridyl-alanine derivatives to improve the biophysical characteristics of peptide drug candidates.

In the synthesis of peptides, the pyridine ring can also influence the conformation of the peptide backbone. Studies on tripeptides containing α-(2-pyridyl)glycine have shown that an intramolecular hydrogen bond can form between the pyridine nitrogen and an amide proton, restricting the conformational mobility of the peptide. nih.gov This conformational constraint can be a useful tool in the design of peptides with specific three-dimensional structures and biological activities.

Furthermore, the use of pyridylalanine-containing peptides as catalysts in enantioselective reactions has been explored. A tetrameric peptide containing a pyridylalanine residue was identified as an efficient asymmetric catalyst for the coupling of α-allenic esters with N-acyl imines. nih.gov

Exploration of Mechanistic Biological Activity

While direct studies on the metabolic effects of "L-Alanine, N-2-pyridinyl-(9CI)" are limited, the influence of its parent molecule, L-alanine, on cellular metabolism is well-documented. L-alanine is involved in sugar and acid metabolism and provides energy for muscle tissue, the brain, and the central nervous system. mdpi.com

Research on the metabolic effects of β-alanine has shown that it can increase cellular oxygen consumption and the expression of proteins associated with improved oxidative metabolism. nih.gov Given that "L-Alanine, N-2-pyridinyl-(9CI)" is an N-substituted derivative of L-alanine, it is plausible that it could also modulate cellular metabolic pathways. The pyridine moiety could influence its uptake and processing by cells, potentially leading to different metabolic consequences compared to L-alanine. For instance, studies on fibroblast cultures have identified alanine (B10760859) metabolism as a key pathway influenced by TNF-α signaling, and alanine supplementation was shown to alter this response. nih.gov

The pyridine scaffold is present in numerous compounds with activity in the central nervous system (CNS). nih.govresearchgate.net Pyridine alkaloids have been isolated from various natural sources and have shown a range of CNS activities. nih.gov This suggests that compounds containing a pyridine ring, such as "L-Alanine, N-2-pyridinyl-(9CI)," may possess neuroprotective properties.

The neuroprotective ability of dihydropyridine (B1217469) derivatives has been a subject of investigation. nih.gov Furthermore, certain pyridine-containing compounds have been explored for their potential in treating neurodegenerative diseases. nih.govchemimpex.com The nitrogen atom in the pyridine ring is considered to play a crucial role in the pharmacological profile of many such drugs. nih.gov Therefore, research into the potential neuroprotective effects of "L-Alanine, N-2-pyridinyl-(9CI)" is a logical avenue for future investigation.

The investigation of stereoisomeric bioactivities is critical in understanding the biological effects of chiral molecules. A compelling example of this is the neurotoxin β-N-methylamino-L-alanine (BMAA), a non-proteinogenic amino acid whose isomers exhibit different toxicities. While BMAA is found in cyanobacteria and cycads primarily as the L-enantiomer, in vivo studies have shown that a small pool of D-BMAA can be detected in mammals. acs.org

Significantly, chiral analysis of the central nervous system in animal models revealed that the free BMAA present was the D-enantiomer, which was found to be toxic through a different receptor-mediated mechanism than the L-enantiomer. acs.org This underscores the importance of considering the bioactivity of all possible stereoisomers of a chiral compound.

Advanced Applications in Catalysis and Materials Science

Metal Complexes as Catalytic Systems

Metal complexes incorporating L-Alanine, N-2-pyridinyl-(9CI) are being investigated for their catalytic prowess, particularly in oxidation reactions. The ligand's ability to form stable complexes with various transition metals creates active sites for catalytic transformations.

One area of significant interest is the development of catalysts for mild oxidation reactions. For instance, manganese(II) complexes with ligands structurally related to L-Alanine, N-2-pyridinyl-(9CI), such as those with a 2-pyridylmethyl pendant arm, have been identified as promising candidates for mild oxidation catalysis using hydrogen peroxide as a green oxidant. nih.gov The coordination environment provided by the ligand around the metal center is crucial in modulating the catalytic activity and selectivity of these reactions. While extensive research on the catalytic applications of L-Alanine, N-2-pyridinyl-(9CI) complexes is still ongoing, the foundational studies on similar systems suggest a promising future for this compound in the development of efficient and environmentally benign catalysts.

Photoluminescent Properties of N-(2-pyridylmethyl)-L-Alanine Coordination Compounds

The coordination of L-Alanine, N-2-pyridinyl-(9CI) to metal ions, particularly lanthanides, has opened up avenues for creating novel photoluminescent materials. These materials exhibit characteristic light emissions, making them suitable for applications in areas such as lighting, displays, and optical sensing.

The luminescence in these coordination compounds often arises from a phenomenon known as the "antenna effect." In this process, the organic ligand, in this case, N-(2-pyridylmethyl)-L-alanine, absorbs light energy and efficiently transfers it to the central metal ion, which then emits light at its characteristic wavelength. This mechanism is particularly effective for lanthanide ions like Europium(III) and Terbium(III), which are known for their sharp and distinct emission bands.

For example, Europium(III) complexes typically exhibit a strong red emission, while Terbium(III) complexes show a characteristic green luminescence. The photoluminescence quantum yield, a measure of the efficiency of the light emission process, is a critical parameter for these materials. Research on various europium complexes has demonstrated the potential to achieve high quantum yields, making them highly efficient light emitters. rsc.orgnih.gov Similarly, studies on terbium complexes focus on optimizing the ligand environment to enhance their luminescent properties. nih.gov The development of N-(2-pyridylmethyl)-L-alanine-based coordination compounds with tailored photoluminescent properties is an active area of research with the potential for creating advanced optical materials.

Design of Functional Materials and Coordination Polymers

The ability of L-Alanine, N-2-pyridinyl-(9CI) to act as a bridging ligand allows for the construction of one-, two-, and three-dimensional coordination polymers, also known as metal-organic frameworks (MOFs). These materials are of great interest due to their porous nature and potential applications in gas storage, separation, and catalysis.

The design of these functional materials involves the careful selection of metal ions and the strategic use of the ligand to create frameworks with specific pore sizes and chemical functionalities. For instance, researchers are exploring the use of coordination polymers for the selective capture of carbon dioxide (CO2). The design of MOFs with specific pore architectures and chemical environments can lead to materials with high CO2 adsorption capacity and selectivity over other gases like methane (B114726) and nitrogen. researchgate.netrsc.orgdoi.orgdoe.govnih.govnih.govrsc.org

The flexibility and functionality of the L-Alanine, N-2-pyridinyl-(9CI) ligand make it a promising candidate for creating porous coordination polymers with tailored gas adsorption properties. The ability to introduce specific functional groups into the framework can enhance the interactions with guest molecules, leading to improved performance in gas storage and separation applications.

Potential for Biosensor Development

The unique binding properties of L-Alanine, N-2-pyridinyl-(9CI) and its derivatives are being explored for the development of novel biosensors. These sensors can be designed to detect specific analytes, such as metal ions or biological molecules, with high sensitivity and selectivity.

One approach involves the use of alanine-decorated electrodes for the electrochemical detection of metal ions. For example, an electrochemical sensor based on alanine (B10760859) decorated polydopamine coated reduced graphene oxide has been developed for the detection of Fe2+ ions. spast.org The alanine moiety provides specific binding sites for the metal ion, leading to a measurable electrochemical signal.

Another promising area is the development of fluorescent biosensors. These sensors utilize the changes in the fluorescence properties of a molecule upon binding to a target analyte. nih.govresearchgate.netmdpi.comalbany.edu By incorporating L-Alanine, N-2-pyridinyl-(9CI) into a fluorescent probe, it may be possible to create sensors that can selectively detect various biological analytes. The inherent chirality and binding capabilities of the amino acid component, combined with the coordinating properties of the pyridinyl group, offer a versatile platform for the design of next-generation biosensors.

Exploration in Drug Delivery System Design

The biocompatibility and functionalizability of L-Alanine, N-2-pyridinyl-(9CI) make it an attractive candidate for the design of advanced drug delivery systems. Researchers are investigating its use in creating carriers such as hydrogels and liposomes for the controlled and targeted release of therapeutic agents.

Stimuli-responsive hydrogels are a class of materials that can undergo a change in their physical properties in response to external stimuli such as pH, temperature, or light. nih.govnih.govfrontiersin.orgmdpi.commdpi.com By incorporating L-Alanine, N-2-pyridinyl-(9CI) into the polymer network, it may be possible to create hydrogels that can release a drug in a controlled manner at a specific site in the body.

Liposomes, which are microscopic vesicles composed of a lipid bilayer, are another widely used drug delivery vehicle. The surface of liposomes can be functionalized with targeting ligands to enhance their delivery to specific cells or tissues. mdpi.comnih.govresearchgate.net Functionalizing liposomes with L-Alanine, N-2-pyridinyl-(9CI) could provide a means to improve their targeting efficiency and drug-loading capacity. The exploration of this compound in drug delivery is still in its early stages, but its unique chemical properties hold significant promise for the development of more effective and targeted therapies.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Vibrational Assignments

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for investigating the electronic properties and vibrational modes of L-Alanine, N-2-pyridinyl-(9CI). DFT studies can predict the molecule's optimized geometry, molecular orbital energies, and the distribution of electron density, which are crucial for understanding its stability and reactivity.

Detailed research findings from DFT calculations on related amino acid structures, such as L-alanine, provide a framework for what can be expected for its N-2-pyridinyl derivative. researchgate.net For instance, calculations of the density of states (DOS) and band structure are used to determine optoelectronic properties. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a key indicator of chemical reactivity and kinetic stability.

Vibrational assignments are another critical output of quantum chemical calculations. Theoretical vibrational spectra (infrared and Raman) can be computed and compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the stretching and bending of bonds within the molecule. researchgate.net For example, studies on similar compounds like (S)-(-)-N-(5-Nitro-2-pyridyl) alaninol utilize DFT methods (such as B3LYP with various basis sets) to perform vibrational assignments. researchgate.net Theoretical calculations on L-alanine have been used to analyze its vibrational properties in both the gas phase and in solution, with scaling factors often applied to the calculated frequencies to improve agreement with experimental values. informahealthcare.com

Table 1: Representative Theoretical Vibrational Frequencies for Alanine (B10760859) Derivatives

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine (NH) | 3400-3500 |

| C-H Stretch | Pyridine (B92270) Ring, Alkyl Chain | 2900-3100 |

| C=O Stretch | Carboxylic Acid | 1700-1750 |

| C=N, C=C Stretch | Pyridine Ring | 1450-1600 |

| C-N Stretch | Amine, Pyridine | 1200-1350 |

Note: This table presents typical wavenumber ranges expected for the functional groups present in L-Alanine, N-2-pyridinyl-(9CI), based on DFT calculations of related molecules.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of L-Alanine, N-2-pyridinyl-(9CI) over time. These simulations model the movements of atoms and molecules, providing deep insights into conformational flexibility and non-covalent interactions, such as hydrogen bonding with solvent molecules. nih.gov

For amino acid derivatives, conformational analysis is crucial for understanding their biological function. MD simulations can generate Ramachandran plots, which map the distribution of the backbone dihedral angles (Φ and Ψ), revealing the most stable and accessible conformations. nih.govgithub.com Studies on short alanine-containing peptides have shown that they can adopt various structures, including polyproline II (PII) helices and extended β-strands, with the surrounding solvent (e.g., water) playing a significant role in stabilizing these conformations. nih.govresearchgate.net The hydration effects that influence conformation are often highly localized. nih.gov

MD simulations can also elucidate key intermolecular interactions. For L-Alanine, N-2-pyridinyl-(9CI), this includes the formation of hydrogen bonds between its carboxylic acid and amine groups and surrounding water molecules, as well as potential π-π stacking interactions involving the pyridine ring. Understanding these interactions is vital for predicting how the molecule will behave in a biological environment, such as near a receptor binding site.

Table 2: Conformational States of Alanine Residues from MD Simulations

| Conformational State | Typical Φ Angle Range (°) | Typical Ψ Angle Range (°) | Key Characteristics |

|---|---|---|---|

| Right-handed α-helix (αR) | -100 to -50 | -70 to -30 | Common helical structure in proteins |

| β-sheet | -150 to -90 | +100 to +160 | Extended strand conformation |

| Polyproline II (PII) | -90 to -60 | +120 to +160 | Left-handed helix, highly hydrated |

| Left-handed α-helix (αL) | +50 to +90 | +30 to +80 | Less common, often found for glycine |

Note: This table summarizes major conformational states observed for alanine residues in peptide simulations, which provides a basis for analyzing the conformational landscape of L-Alanine, N-2-pyridinyl-(9CI).

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgnih.gov For L-Alanine, N-2-pyridinyl-(9CI) and its analogues, QSAR can be used to predict their potential biological effects and to guide the design of new molecules with enhanced potency or selectivity. mdpi.com

A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to a specific biological activity, such as enzyme inhibition (IC₅₀) or receptor binding affinity (Kᵢ). mdpi.com These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

In a relevant study on 9-(pyridin-2'-yl)-aminoacridines, a QSAR equation was developed which indicated that electron-withdrawing groups on the pyridine ring enhanced the interaction with double-stranded DNA. nih.gov This demonstrates how QSAR can provide valuable insights into the mechanism of action. The development of a robust QSAR model involves several steps, including data set selection, calculation of descriptors, model generation using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), and rigorous validation. nih.govnih.gov

Table 3: Example of a Generic QSAR Model Equation and Descriptors

| Component | Description | Example Descriptor |

|---|---|---|

| Dependent Variable | Biological Activity | pIC₅₀ (-log(IC₅₀)) |

| Independent Variables | Molecular Descriptors | ClogP: Hydrophobicity |

| TPSA: Topological Polar Surface Area | ||

| MR: Molar Refractivity (steric) | ||

| HOMO/LUMO: Electronic Properties | ||

| Model Equation | pIC₅₀ = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... | pIC₅₀ = 0.5*(ClogP) - 0.02*(TPSA) + 0.1*(MR) + 2.1 |

Note: The equation shown is a hypothetical example illustrating the form of a QSAR model.

Mechanistic Computational Studies of Reactions and Coordination Events

Computational chemistry offers powerful methods to investigate the detailed mechanisms of chemical reactions and coordination events involving L-Alanine, N-2-pyridinyl-(9CI). By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and calculate activation energies, providing a step-by-step understanding of the reaction pathway. nih.gov

For instance, combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations have been used to elucidate the multi-step enzymatic hydrolysis of N-carbamyl-β-alanine. nih.gov These studies identified the rate-limiting step and the roles of specific amino acid residues in catalysis by calculating the energy barriers for steps like nucleophilic attack and proton transfer. nih.gov Similarly, the reaction of L-alanine with other reagents has been studied to propose potential reaction pathways and identify intermediates. nih.gov

Analytical and Quantitative Methodologies

Chromatographic Separation and Detection Methods

Chromatography is a cornerstone for the analysis of L-Alanine, N-2-pyridinyl-(9CI), enabling its separation from complex matrices and related impurities. High-Performance Liquid Chromatography (HPLC) is the predominant technique, utilized in various modes to suit analytical needs.

Reversed-phase HPLC (RP-HPLC) is a widely used alternative to ion-exchange chromatography for amino acid analysis, offering higher sensitivity and faster analysis times. nih.gov However, due to the polar nature of amino acids like L-Alanine, N-2-pyridinyl-(9CI), they often exhibit poor retention on nonpolar stationary phases. To overcome this, pre-column derivatization is frequently employed. nih.gov This process involves reacting the amino acid with a labeling agent to form a derivative that is more hydrophobic and readily detectable, typically by UV or fluorescence detectors. nih.gov

Common derivatizing agents include 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), phenylisothiocyanate (PITC), and 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's reagent). nih.govnih.gov The AQC derivatization procedure is noted for its simplicity and the stability of the resulting derivatives. nih.gov The resulting derivatives can be separated on a C18 column and detected using UV absorbance. nih.govnih.gov For instance, the analysis of AQC-derivatized amino acids has demonstrated excellent linearity with correlation coefficients (r) greater than 0.999. nih.gov

Table 1: Example HPLC System for Pre-column Derivatization Analysis

| Parameter | Condition |

| Column | Waters XBridge C-18 (4.6 × 150 mm, 5 µm) nih.gov |

| Mobile Phase A | H₂O with 0.1% Trifluoroacetic Acid (TFA) nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) nih.gov |

| Gradient | 10–50% Eluent B over 15 minutes nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 214 nm nih.gov or 340 nm (for FDAA derivatives) nih.gov |

| Derivatizing Agent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) nih.gov |

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the direct analysis of polar compounds like amino acids without the need for derivatization. pyvot.techresearchgate.net In HILIC, a polar stationary phase (e.g., amide-based or bare silica) is used with a mobile phase containing a high concentration of a water-miscible organic solvent, such as acetonitrile. mdpi.comnih.gov This creates a water-enriched layer on the surface of the stationary phase, and separation is achieved through the partitioning of polar analytes between this layer and the bulk mobile phase. mdpi.comnih.gov

This direct analysis approach is highly compatible with mass spectrometry because the high organic content of the mobile phase facilitates efficient spray ionization. mdpi.comnih.gov HILIC can effectively separate highly polar amino acids that are poorly retained in reversed-phase chromatography. mdpi.com The retention mechanism in HILIC is based on the polarity of the analytes; more polar compounds are retained more strongly on the column. pyvot.techresearchgate.net The technique has been successfully applied to the rapid analysis of numerous underivatized amino acids in complex biological samples. mdpi.comresearchgate.net

Mass Spectrometry (MS) Applications in Quantification and Identification (e.g., LC-MS/MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and selective method for the identification and quantification of L-Alanine, N-2-pyridinyl-(9CI). nih.govmdpi.com This technique offers significant advantages in complex matrices by providing structural information and minimizing interferences. nih.gov

In a typical LC-MS/MS workflow, the compound is first separated chromatographically (using either RP-HPLC or HILIC) and then introduced into the mass spectrometer. nih.gov The molecule is ionized, commonly using electrospray ionization (ESI), and the precursor ion (the protonated molecule [M+H]⁺ in positive ion mode) is selected. massbank.eu This precursor ion is then fragmented in a collision cell, and the resulting product ions are detected. semanticscholar.org This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even at very low levels. nih.govsemanticscholar.org

For L-Alanine, N-2-pyridinyl-(9CI) (molecular weight: 166.18 g/mol ), the precursor ion would be m/z 167.08. Specific fragmentation patterns would be determined to establish unique precursor-product ion transitions for unambiguous identification and quantification.

Table 2: Representative LC-MS/MS Parameters

| Parameter | Description |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ | m/z 167.08 |

| Product Ions | To be determined experimentally; fragments would result from the loss of groups like H₂O, CO, or parts of the pyridinyl ring. |

| Analysis Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) |

| Chromatography | HILIC or RP-HPLC (with or without derivatization) nih.gov |

Spectrophotometric Approaches for Quantitative Determination

UV-Visible spectrophotometry can be used for the quantitative determination of L-Alanine, N-2-pyridinyl-(9CI), owing to the presence of the pyridine (B92270) ring, which is a chromophore. thermofisher.com Molecules containing aromatic rings absorb light in the ultraviolet region of the electromagnetic spectrum. thermofisher.com The analysis involves measuring the absorbance of a solution of the compound at a specific wavelength (λmax), where the absorbance is maximal. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.

The UV spectrum of L-Alanine, N-2-pyridinyl-(9CI) would be expected to show characteristic absorption peaks. For comparison, other aromatic amino acids like phenylalanine and tyrosine have distinct absorption maxima. thermofisher.com While standard L-alanine does not absorb significantly in the typical UV range, the introduction of the pyridinyl group confers this property. ijsr.netresearchgate.net This method is simple and rapid but may be less selective than chromatographic methods in complex mixtures where other components also absorb UV light. Second derivative spectroscopy can be employed to better resolve overlapping spectral features and enhance specificity. thermofisher.com

Chiral Analysis Techniques for Enantiomeric Purity

Ensuring the enantiomeric purity of L-Alanine, N-2-pyridinyl-(9CI) is critical, as the biological activity of chiral molecules often resides in only one enantiomer. nih.govchromatographytoday.com HPLC is the primary technique for chiral separations. nih.govsigmaaldrich.com

Two main strategies are employed for chiral HPLC analysis:

Direct Chiral Separation: This involves the use of a chiral stationary phase (CSP). chromatographytoday.comsigmaaldrich.com CSPs are designed to interact differently with the L- and D-enantiomers, leading to different retention times and thus separation. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective for the direct analysis of underivatized amino acids. chromatographytoday.comsigmaaldrich.com

Indirect Chiral Separation: This method involves pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. researchgate.netmdpi.com These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column. researchgate.net A common chiral derivatizing reagent is Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). nih.gov The L-enantiomer of the analyte will react with the L-amino acid amide in the reagent to form an L-L diastereomer, while the D-enantiomer will form a D-L diastereomer. These can then be separated and quantified. researchgate.net

The determination of chiral purity is crucial for the quality control of synthetic peptides and amino acid derivatives. nih.gov Chiral HPLC coupled with mass spectrometry (HPLC-ESI-MS/MS) can provide rapid and accurate determination of amino acid chiral purity. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of N-(2-pyridylmethyl)-L-alanine typically involves the reductive amination of L-alanine with 2-pyridinecarboxaldehyde (B72084). This process, while effective, often relies on stoichiometric reducing agents and organic solvents, presenting challenges in terms of cost, safety, and environmental impact. Future research must prioritize the development of more sustainable and efficient synthetic strategies.

Emerging green chemistry approaches offer promising alternatives. Biocatalysis, for instance, could provide a highly selective and environmentally benign route. The use of enzymes such as imine reductases (IREDs) or other engineered oxidoreductases could enable the direct reductive coupling of the precursors under mild, aqueous conditions, minimizing waste and improving enantioselectivity. nih.gov Another avenue is electrocatalytic synthesis, where cuprous oxide nanowires have demonstrated high selectivity in the reductive amination of α-keto acids to form amino acids, a technology that could be adapted for N-substituted derivatives.

Furthermore, photochemistry offers a novel "on-demand" synthesis pathway that avoids hazardous reagents like phosgene (B1210022) and its derivatives, which are sometimes used in related amino acid chemistry. azom.com These innovative methods represent a significant step towards the sustainable, large-scale production of N-(2-pyridylmethyl)-L-alanine, which is crucial for its translation into commercial applications.

Table 1: Potential Novel Synthetic Strategies for N-(2-pyridylmethyl)-L-alanine

| Synthetic Strategy | Key Advantages | Potential Challenges |

|---|---|---|

| Biocatalytic Reductive Amination | High stereoselectivity, mild reaction conditions (aqueous, room temp.), reduced environmental impact. nih.gov | Enzyme stability and availability, substrate scope limitations. |

| Electrocatalytic Synthesis | Use of electricity as a clean reagent, high product selectivity, potential for process automation. | Catalyst design and stability, optimization of reaction conditions (electrode material, potential). |

| Photo-on-Demand Synthesis | Avoids highly toxic reagents, uses light as a trigger, potential for localized and controlled synthesis. azom.com | Scalability, quantum yield efficiency, substrate compatibility. |

| Flow Chemistry | Improved safety and control, enhanced reaction efficiency, ease of scalability. | High initial equipment cost, potential for clogging with solid reagents or products. |

Engineering of Advanced Coordination Frameworks with Tunable Properties

N-(2-pyridylmethyl)-L-alanine has proven to be an excellent tridentate ligand for constructing coordination polymers and metal-organic frameworks (MOFs). Its ability to chelate metal ions through the pyridyl nitrogen, the secondary amine nitrogen, and a carboxylate oxygen allows for the formation of stable, well-defined structures. Research has already demonstrated its use in building complexes with a variety of transition metals, including manganese(II), copper(II), nickel(II), and zinc(II). researchgate.netscirp.org

Future work should focus on engineering advanced frameworks with precisely controlled and tunable properties. This can be achieved by:

Varying the Metal Node: Introducing different metal ions (e.g., lanthanides, noble metals) to access novel photoluminescent, magnetic, or catalytic properties.

Modifying the Ligand Backbone: Synthesizing derivatives of the ligand with additional functional groups to modulate the framework's porosity, hydrophilicity, or chemical reactivity.

Controlling Chirality: Leveraging the ligand's inherent chirality to construct homochiral frameworks for applications in enantioselective separations and asymmetric catalysis.

The structural diversity of these compounds can be influenced by subtle changes in experimental conditions, such as pH, which can alter the final supramolecular structure. scirp.org This sensitivity provides a powerful tool for tuning the material's properties. For example, a novel Nickel(II) complex with this ligand has been shown to exhibit photoluminescence, indicating potential applications in sensing or optical devices. scirp.org

Table 2: Existing Coordination Frameworks of N-(2-pyridylmethyl)-L-alanine and Their Properties

| Metal Ion | Structural Features | Observed Properties | Potential Applications |

|---|---|---|---|

| Manganese(II) | 1D zig-zag chains forming a 3D supramolecular network. | Antiferromagnetic interactions. | Magnetic materials, spintronics. |

| Copper(II) | 1D chains assembled into 3D helical networks. | Ferromagnetic interactions. | Molecular magnets, catalysis. |

| Nickel(II) | Distorted octahedral geometry; structural diversity influenced by lattice water. scirp.org | Photoluminescence. scirp.org | Optical sensors, light-emitting devices. |

| Zinc(II) | Polymeric structure with square-pyramidal geometry around the zinc atom. researchgate.net | Thermal stability. | Gas storage, heterogeneous catalysis. |

In-depth Mechanistic Elucidation of Biological Target Interactions

While N-(2-pyridylmethyl)-L-alanine is well-explored in materials chemistry, its biological activity remains largely uninvestigated. The compound's structure, however, suggests significant potential. The pyridine (B92270) ring is a common moiety in many pharmaceuticals, and the L-alanine component ensures a high degree of biocompatibility and potential for interaction with biological systems. Future research should pivot towards a thorough investigation of its medicinal chemistry applications.

The initial step in this direction is the in silico screening of the molecule against libraries of known biological targets. Molecular docking studies can predict the binding affinity and interaction modes of N-(2-pyridylmethyl)-L-alanine with various enzymes and receptors. Given the prevalence of pyridine derivatives in kinase inhibitors, targets such as Epidermal Growth Factor Receptor (EGFR) could be of interest. chemrevlett.com Similarly, its structural resemblance to certain amino acids suggests that metabolic enzymes, like alanine (B10760859) transaminase, could be potential targets.

Following computational predictions, in vitro assays are essential to validate these interactions and determine the compound's efficacy. The compound and its metal complexes could be screened for a range of biological activities, including antimicrobial, antifungal, and anticancer properties, as has been done for other novel pyridine- and triazole-containing compounds.

Table 3: Proposed Biological Targets for N-(2-pyridylmethyl)-L-alanine

| Target Class | Specific Example(s) | Rationale |

|---|---|---|

| Protein Kinases | EGFR, VEGFR-2 | The pyridine moiety is a key pharmacophore in many approved kinase inhibitors for cancer therapy. chemrevlett.com |

| Metabolic Enzymes | Alanine Transaminase | The L-alanine scaffold could facilitate interaction with enzymes involved in amino acid metabolism. |

| Viral Proteases | SARS-CoV-2 Main Protease (Mpro) | Pyridine and pyrimidine (B1678525) derivatives have been investigated as potential inhibitors of viral proteases. |

| Bacterial Enzymes | FabH (β-ketoacyl-ACP synthase) | The overall structure could interfere with essential bacterial metabolic pathways. |

Exploration of Multifunctional Materials Based on N-(2-pyridylmethyl)-L-Alanine

The true potential of materials derived from N-(2-pyridylmethyl)-L-alanine may lie in their multifunctionality. Future research should aim to create materials that combine several useful properties into a single, engineered framework. For example, a porous, chiral MOF that is also photoluminescent could function as a highly selective sensor for specific chiral molecules.

Another promising direction is the development of hybrid organic-inorganic materials for biomedical applications. Alanine-grafted hydroxyapatite (B223615) nanoparticles have been shown to improve cell adhesion and viability, suggesting their potential in regenerative medicine. mdpi.com By incorporating N-(2-pyridylmethyl)-L-alanine or its metal complexes onto the surface of biocompatible materials like hydroxyapatite or titanium dioxide, it may be possible to create implant coatings that not only enhance osseointegration but also possess antimicrobial properties, reducing the risk of implant-associated infections.

The exploration of these multifunctional materials requires an interdisciplinary approach, combining the principles of coordination chemistry, materials science, and biology to design and fabricate novel systems with synergistic properties.

Synergistic Integration of Computational and Experimental Approaches in Research

To accelerate progress in all the aforementioned areas, a synergistic integration of computational and experimental methods is indispensable. This dual approach allows for a more rational and efficient research workflow, where computation guides experimentation and experimental results validate and refine computational models.

In materials science, Density Functional Theory (DFT) calculations can be used to predict the electronic structures, magnetic properties, and optical spectra of hypothetical coordination frameworks before their synthesis is attempted. This can help prioritize synthetic targets that are most likely to exhibit desired properties.

In medicinal chemistry, molecular docking and molecular dynamics (MD) simulations can screen thousands of potential biological targets, identifying the most promising candidates for further experimental investigation. chemrevlett.com This in silico screening dramatically reduces the time and cost associated with traditional drug discovery pipelines. The predictions from these models can then be tested through targeted in vitro and in vivo experiments.

This iterative cycle of prediction, synthesis, characterization, and validation is a powerful paradigm for modern chemical research. By fully embracing this integrated approach, the scientific community can more rapidly unlock the translational potential of N-(2-pyridylmethyl)-L-alanine, from novel sustainable syntheses to advanced functional materials and potential therapeutic applications.

Q & A

Basic: What synthetic methodologies are recommended for preparing L-Alanine, N-2-pyridinyl-(9CI)?

Answer:

The synthesis typically involves introducing the 2-pyridinyl group to the amino moiety of L-alanine. A common approach is nucleophilic substitution or condensation reactions. For example:

- Esterification : Methyl or ethyl esters of L-alanine can act as intermediates, enabling selective functionalization of the amino group (e.g., via reaction with 2-pyridinyl halides) .

- Derivatization : Dabsyl chloride (a sulfonating agent) or similar reagents can modify the amino group, followed by coupling with pyridinyl derivatives .

Key Considerations : - Use anhydrous conditions to prevent hydrolysis of reactive intermediates.

- Monitor reaction progress via TLC or HPLC to ensure selective substitution.

Basic: What analytical techniques are critical for characterizing L-Alanine, N-2-pyridinyl-(9CI)?

Answer:

Advanced: How can computational methods like DFT resolve structural ambiguities in coordination complexes involving L-Alanine, N-2-pyridinyl-(9CI)?

Answer:

Density Functional Theory (DFT) predicts bonding interactions and stability. For example:

- ZnO Nanorod Capping : DFT simulations revealed two equally strong Zn–O bonds between L-alanine derivatives and ZnO surfaces, validated by FTIR peak symmetry .

Methodology :

Optimize geometry using B3LYP/6-31G* basis sets.

Compare calculated vibrational spectra with experimental FTIR.

Analyze electron density maps to identify coordination sites.

Applications : Predict binding affinity for catalytic or material science applications .

Advanced: How to address contradictions in solubility or reactivity data for L-Alanine, N-2-pyridinyl-(9CI) across studies?

Answer:

Contradictions often arise from solvent polarity, pH, or impurities. Steps for resolution:

Reproduce Conditions : Ensure identical solvent systems (e.g., DMSO vs. water) and pH (the pyridinyl group is pH-sensitive) .

Purity Assessment : Use HPLC to rule out byproducts (e.g., hydrolyzed L-alanine).

Thermodynamic Analysis : Measure solubility via gravimetry under controlled temperatures.

Case Study : In ZnO studies, L-alanine capping increased carrier concentration only in anhydrous synthesis, highlighting solvent effects .

Advanced: What experimental designs are optimal for studying the electron-donating effects of the pyridinyl group in L-Alanine derivatives?

Answer:

The 2-pyridinyl group’s electron-releasing nature can be probed via:

- Electrochemical Analysis : Cyclic voltammetry to measure redox potentials (e.g., shifts in oxidation peaks indicate electron donation) .

- Photovoltaic Testing : Incorporate the compound into heterojunction devices (e.g., ZnO/CuI diodes) and compare charge transport efficiency .

Key Finding : Capped ZnO nanorods showed a two-order magnitude increase in carrier density due to pyridinyl electron donation .

Advanced: How to validate the stability of L-Alanine, N-2-pyridinyl-(9CI) under varying storage conditions?

Answer:

Design accelerated stability studies:

Thermal Stability : Heat samples to 40–60°C and monitor degradation via HPLC.

Light Exposure : Use UV-Vis spectroscopy to track absorbance changes under UV light.

Humidity Tests : Store at 75% RH and assess hydrolysis byproducts (e.g., free L-alanine via ninhydrin assay) .

Outcome : Pyridinyl derivatives are generally stable at RT but hydrolyze under acidic/basic conditions .

Basic: How does L-Alanine, N-2-pyridinyl-(9CI) differ structurally from unmodified L-alanine?

Answer:

Advanced: What strategies mitigate interference from pyridinyl group autofluorescence in spectroscopic assays?

Answer:

- Quenching Agents : Add iodide ions (I⁻) to suppress pyridinyl fluorescence .

- Wavelength Optimization : Use excitation/emission wavelengths outside the pyridinyl range (e.g., 280 nm for tryptophan instead of 260 nm).

- Control Experiments : Compare with unmodified L-alanine to isolate signal contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.